molecular formula C60H101N4O20P B1249311 Clavosine B

Clavosine B

Cat. No. B1249311
M. Wt: 1229.4 g/mol
InChI Key: YTSZONUMWPRLEY-YWPPTZFISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clavosine B is a natural product found in Stelletta clavosa with data available.

Scientific Research Applications

Inhibition of Protein Phosphatase-1

Clavosines A and B, related to calyculins and glycosylated with a trimethoxy rhamnose group, have been studied for their interaction with human protein phosphatase-1 (PP-1cγ). Research indicates that these compounds, especially Clavosine B, inhibit PP-1cγ, with mutation studies providing insights into the mechanism of this inhibition. This suggests potential applications in targeting PP-1cγ-mediated processes in diseases (McCready et al., 2000).

Antitumor and Antimetastatic Effects

Although not directly related to Clavosine B, it's noteworthy to mention a study on Flavokawain B (FKB), which demonstrates antitumor effects in vivo, particularly against breast cancer. This could be tangentially relevant for exploring the effects of similar compounds like Clavosine B in cancer research (Abu et al., 2015).

properties

Product Name

Clavosine B

Molecular Formula

C60H101N4O20P

Molecular Weight

1229.4 g/mol

IUPAC Name

[(2R,3R,5R,7S,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-15-amino-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyl-15-oxopentadeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S,4R)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]pentan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-4,4,8-trimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C60H101N4O20P/c1-32(25-47(61)66)21-19-22-33(2)34(3)26-35(4)48(67)38(7)43(65)28-45(75-15)52-55(84-85(71,72)73)59(10,11)60(83-52)29-46(81-58-54(78-18)53(77-17)51(76-16)40(9)80-58)39(8)44(82-60)24-20-23-41-30-79-57(63-41)36(5)27-37(6)62-56(70)50(69)49(68)42(31-74-14)64(12)13/h19-23,25-26,30,35-40,42-46,48-55,58,65,67-69H,24,27-29,31H2,1-18H3,(H2,61,66)(H,62,70)(H2,71,72,73)/b21-19+,23-20+,32-25+,33-22+,34-26+/t35-,36+,37-,38+,39-,40+,42+,43+,44+,45+,46+,48-,49+,50+,51+,52-,53-,54-,55+,58+,60-/m1/s1

InChI Key

YTSZONUMWPRLEY-YWPPTZFISA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C/C(=O)N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)C[C@@H](C)NC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC)OC)OC

Canonical SMILES

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC(=O)N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CC(C)NC(=O)C(C(C(COC)N(C)C)O)O)OC4C(C(C(C(O4)C)OC)OC)OC

synonyms

clavosine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clavosine B
Reactant of Route 2
Reactant of Route 2
Clavosine B
Reactant of Route 3
Clavosine B
Reactant of Route 4
Clavosine B
Reactant of Route 5
Reactant of Route 5
Clavosine B
Reactant of Route 6
Reactant of Route 6
Clavosine B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.